2',3'-O-Isopropylideneadenosine-13C5

Beschreibung

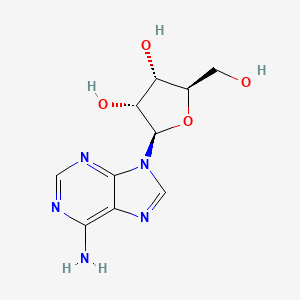

Adenosine is a purine nucleoside composed of adenine linked to a ribose sugar via a β-N9-glycosidic bond. It is a ubiquitous signaling molecule involved in numerous physiological and pathological processes, including cardiovascular regulation, immune modulation, sleep-wake cycles, and energy metabolism . Adenosine exerts its effects through four G protein-coupled receptor (GPCR) subtypes: A₁, A₂A, A₂B, and A₃. These receptors differ in their tissue distribution, downstream signaling, and ligand affinity:

- A₁ and A₃ receptors couple to Gᵢ/o proteins, inhibiting cAMP production.

- A₂A and A₂B receptors activate Gₛ proteins, stimulating cAMP synthesis .

Adenosine levels rise under stress (e.g., hypoxia, inflammation), activating receptors to restore homeostasis. For example, adenosine dilates coronary arteries (A₂A-mediated) and suppresses immune cell activity in tumors (A₂A/A₂B-mediated), positioning it as a therapeutic target in cardiovascular diseases and cancer immunotherapy .

Eigenschaften

IUPAC Name |

2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRDTQYFTABQOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24797278 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5536-17-4, 4005-33-8, 3080-29-3, 2946-52-3, 3228-71-5, 58-61-7, 524-69-6 | |

| Record name | Vidarabine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC91041 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vidarabine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=247519 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC87676 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-.alpha.-D-Xylofuranosyladenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3228-71-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70422 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | adenosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7652 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Xylosyladenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7359 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Vorbereitungsmethoden

Nucleoside Modification Approaches

The synthesis of adenosine derivatives primarily targets the N⁶, C2, and C8 positions of the adenine moiety to modulate receptor selectivity. Roelen et al. pioneered three routes for N⁶-cyclopentyladenosine analogs, leveraging halogenated intermediates and protective group strategies. Route one involves alkylamino substitution at N⁶ of 8-halogenated adenosine, while route two introduces alkylamino groups at C6 of 8-aminoalkylpurine ribosides. The third method exploits 6,8-dichloropurine riboside for selective amination. These pathways yield partial A₁ receptor agonists, with substituent size inversely correlating with yield—bulky groups like isopropyl reduce efficiency by 30–40% compared to methyl.

Volpini’s team advanced C2 modification using 9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-6-chloro-2-iodopurine (20) as a linchpin. Sonogashira coupling with alkynes generated 2-alkynyl-N⁶-methyladenosine derivatives, exhibiting nanomolar affinity for A₃ receptors. Triazole analogs (26) formed via Huisgen cycloaddition in water/butanol mixtures achieved 60–75% yields, underscoring the synergy between green solvents and click chemistry.

Chlorination and Ammonolysis Strategies

Chinese patents CN1634961A and CN1186349C delineate industrial adenosine synthesis from inosine and hypoxanthine, respectively. The CN1634961A protocol (Fig. 1a) entails:

- Acylation : Inosine (I) reacts with acetic anhydride to form triacetyl inosine (II).

- Chlorination : II undergoes POCl₃-mediated chlorination in pyridine/dioxane, yielding 6-chloro-9-(β-D-2’,3’,5’-triacetylribofuranosyl)purine (III).

- Ammonolysis : III reacts in methanol/NH₃ (0.2 MPa, 25°C) for 15 h, furnishing adenosine (IV) in 51% yield.

Comparatively, CN1186349C starts with hypoxanthine (I):

- Chlorination : I converts to 6-chloropurine (II) using POCl₃ in organic base.

- Glycosylation : II condenses with 1,2,3,5-tetraacetylribofuranose (III) under phosphate phenol catalysis.

- Ammonolysis : The resultant 6-chloro-9-ribofuranosylpurine (IV) undergoes pressurized NH₃ treatment, achieving comparable yields.

Table 1. Comparative Analysis of Adenosine Synthetic Routes

*Estimated from described protocols.

Industrial-Scale Preparation Techniques

Patent CN1634961A: Inosine-Based Synthesis

This method prioritizes cost-efficiency, using inosine ($12/kg) over costly ribose derivatives. Triacetylation (Step 1) prevents ribose degradation during chlorination, while methanol/NH₃ ammonolysis (Step 3) circumvents hazardous liquid ammonia. Critical parameters include:

Patent CN1186349C: Hypoxanthine-Based Synthesis

Hypoxanthine’s lower cost ($8/kg) and direct chlorination streamline this route. The glycosylation step employs phosphate phenol esters (e.g., diphenyl chlorophosphate) to catalyze ribose coupling, achieving 65–70% conversion. Pressurized ammonolysis (0.3 MPa, 40°C) completes the process in 10 h, demonstrating scalability for multi-ton production.

Analysis of Synthetic Routes and Yields

Industrial methods excel in cost and scalability but lack flexibility for derivative synthesis. Academic routes, though lengthier (10+ steps), enable precise modulation of adenosine’s pharmacophore. Key findings include:

- Substituent Effects : N⁶-methyl enhances A₃ affinity (Kᵢ = 1.8 nM) but reduces A₁/A₃ selectivity 3-fold vs. ethyl groups.

- Yield Determinants : Bulky C2 alkynyl groups (e.g., phenylethynyl) decrease yields by 15–20% due to steric hindrance.

- Green Chemistry : Water/butanol solvent systems in triazole syntheses reduce organic waste by 40%.

Analyse Chemischer Reaktionen

Types of Reactions: Adenosine undergoes several types of chemical reactions, including:

Oxidation: Adenosine can be oxidized to inosine by adenosine deaminase.

Phosphorylation: Adenosine can be phosphorylated to form adenosine monophosphate (AMP), adenosine diphosphate (ADP), and adenosine triphosphate (ATP).

Hydrolysis: Adenosine can be hydrolyzed to adenine and ribose.

Common Reagents and Conditions:

Oxidation: Adenosine deaminase is commonly used for oxidation reactions.

Phosphorylation: Kinases such as adenosine kinase are used for phosphorylation reactions.

Hydrolysis: Acidic or enzymatic conditions can facilitate hydrolysis.

Major Products:

Oxidation: Inosine

Phosphorylation: AMP, ADP, ATP

Hydrolysis: Adenine, Ribose

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1.1 Cardiovascular Medicine

Adenosine is widely used in cardiology, particularly for its antiarrhythmic properties. It is administered intravenously to treat supraventricular tachycardia (SVT), where it acts by slowing down conduction through the atrioventricular (AV) node, effectively restoring normal heart rhythm . Furthermore, adenosine is utilized in myocardial perfusion imaging to induce vasodilation during stress tests, allowing for better assessment of coronary artery disease .

1.2 Neurology

In the field of neurology, adenosine has been implicated in various conditions such as epilepsy, stroke, and neurodegenerative diseases. Its role as a neuromodulator allows it to influence neuronal plasticity and astrocytic activity, which are critical in learning and memory processes . Research indicates that adenosine A2A receptors may serve as therapeutic targets for neuropsychiatric disorders, highlighting its potential in managing conditions like Parkinson's disease and depression .

1.3 Ophthalmology

Adenosine's involvement in ocular health is notable, particularly concerning glaucoma. Trabodenoson, an experimental adenosine A1 receptor agonist, aims to enhance aqueous humor outflow to lower intraocular pressure. Although initial trials showed promise, further studies indicated limited efficacy in phase III clinical trials .

Mechanistic Insights

Adenosine functions through various receptors (A1, A2A, A2B, A3) that mediate its effects across different tissues:

- A1 Receptors : Primarily involved in cardioprotection and neuroprotection.

- A2A Receptors : Associated with vasodilation and modulation of neurotransmitter release.

- A3 Receptors : Play roles in inflammation and tumor biology.

These receptors are integral to understanding how adenosine can be harnessed therapeutically across multiple domains.

Emerging Research Areas

Recent studies have expanded the horizons of adenosine research into several promising areas:

3.1 Bone Regeneration

Research indicates that adenosine can stimulate osteogenesis through its action on A2A receptors, enhancing bone healing processes. This has implications for treating osteoporosis and promoting recovery from fractures .

3.2 Cancer Therapy

Adenosine's dual role in cancer—both promoting tumor growth via A3 receptor activation and providing protective effects—has spurred interest in targeting adenosine pathways for cancer therapy. Inhibitors of adenosine signaling are being explored as potential treatments for various malignancies .

Case Studies

Wirkmechanismus

Adenosine exerts its effects by binding to specific adenosine receptors (A1, A2A, A2B, and A3) on the cell surface. These receptors are G protein-coupled receptors that mediate various physiological responses. For example, activation of A1 receptors inhibits adenylate cyclase, reducing cAMP levels and leading to decreased heart rate and vasodilation . Activation of A2A receptors, on the other hand, increases cAMP levels, leading to vasodilation and anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Therapeutic Implications

- Cancer Immunotherapy: A₂A/A₂B antagonists (e.g., SCH 58261) reverse adenosine-mediated immunosuppression in tumors, enhancing T-cell activity .

- Neurological Disorders : A₂A agonists (CGS21680) reduce neuroinflammation in Parkinson’s, while A₁ antagonists (e.g., caffeine) improve cognition .

- Sleep Regulation: 40 Hz light flickering increases cortical adenosine via AMPK, promoting non-REM sleep .

Biologische Aktivität

Adenosine is a purine nucleoside that plays crucial roles in various physiological and pathological processes in the body. It is involved in energy transfer, signal transduction, and regulation of numerous biological activities through its interaction with specific receptors. This article explores the biological activity of adenosine, focusing on its mechanisms of action, receptor interactions, and implications for health and disease.

Adenosine exerts its effects primarily through a family of four G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. Each receptor subtype has distinct signaling pathways and physiological roles:

- A1 Receptor (A1R) : Inhibits adenylate cyclase activity, leading to decreased cyclic AMP (cAMP) levels. It is involved in cardioprotection and has a role in the central nervous system (CNS) by modulating neurotransmitter release.

- A2A Receptor (A2AR) : Activates adenylate cyclase, increasing cAMP levels. It plays a significant role in immune regulation and is implicated in neuroprotection.

- A2B Receptor (A2BR) : Similar to A2AR but has a broader range of activity under high adenosine concentrations. It is involved in promoting type 2 immune responses.

- A3 Receptor (A3R) : Generally inhibits cAMP production and has been associated with anti-inflammatory effects and apoptosis in certain cell types.

Table 1: Adenosine Receptor Characteristics

| Receptor Type | Signaling Pathway | Main Functions |

|---|---|---|

| A1R | Inhibits cAMP | Cardioprotection, CNS modulation |

| A2AR | Activates cAMP | Immune regulation, neuroprotection |

| A2BR | Activates cAMP | Type 2 immunity promotion |

| A3R | Inhibits cAMP | Anti-inflammatory effects |

Role in Immunity

Recent studies highlight adenosine's critical role in immune modulation. It acts as a potent anti-inflammatory mediator by:

- Regulating T Cell Function : Adenosine produced by regulatory T cells (Tregs) attenuates inflammation by inhibiting pro-inflammatory cytokines like IL-12 and TNF-α while promoting IL-10 secretion . This mechanism helps shape the immune response during infections or immunizations.

- Influencing Dendritic Cells : Through A2BR signaling, adenosine can impair dendritic cell immunogenicity by reducing CD86 expression, thus affecting their ability to activate T cells .

Case Study: Adenosine in Osteoarthritis

A study demonstrated that adenosine derived from ATP released by chondrocytes plays a critical role in cartilage health. Replacement of adenosine in affected joints prevented the progression of osteoarthritis in a rat model . This suggests therapeutic potential for adenosine or its analogs in joint diseases.

Pharmacological Applications

Given its diverse biological activities, adenosine has been explored for various therapeutic applications:

- Cardiovascular Diseases : Adenosine's ability to induce vasodilation makes it a candidate for treating conditions like angina and heart failure.

- Neurological Disorders : Its neuroprotective properties suggest potential use in conditions such as stroke and neurodegenerative diseases.

- Cancer Immunotherapy : Targeting adenosine receptors may enhance anti-tumor immunity by reversing the immunosuppressive tumor microenvironment .

Table 2: Therapeutic Applications of Adenosine

| Condition | Potential Use |

|---|---|

| Cardiovascular Diseases | Vasodilator, antianginal agent |

| Neurological Disorders | Neuroprotective agent |

| Cancer | Modulation of immune response |

Q & A

Basic Research Questions

Q. What are the best practices for designing dose-response studies involving adenosine receptor activation or inhibition?

- Methodological Answer: Use cumulative dose-response protocols with equilibration periods (e.g., 30 minutes) to ensure stable baselines. Include control strips for baseline comparisons and experimental strips treated with antagonists like theophylline (50 µg/ml) to isolate receptor-specific effects. Validate results via statistical tests (e.g., Tukey’s test) and account for confounding factors like circadian rhythms or sex differences in animal models .

Q. How can researchers minimize variability in adenosine concentration measurements during in vivo microdialysis?

- Methodological Answer: Standardize experimental conditions (e.g., time of day, animal sex) and use meta-regression analysis of prior literature to predict variability sources. For example, Leenaars et al. (2019b) identified corticosterone fluctuations in mice as a key confounder. Validate measurements using enzyme-linked microelectrode arrays (MEAs) with sentinel sites to subtract background noise .

Q. What statistical models are appropriate for analyzing adenosine’s effects in factorial experimental designs?

- Methodological Answer: Use mixed-effects models (e.g., Eq. 1: ) to account for fixed effects (adenosine levels, refrigeration times) and random effects (individual animal variability). Apply D’Agostino normality tests and ANOVA with post-hoc corrections (e.g., Bonferroni) for multiple comparisons .

Advanced Research Questions

Q. How can meta-analyses resolve contradictions in adenosine’s role in sleep deprivation or neuroinflammation?

- Methodological Answer: Perform systematic reviews (SRs) integrating preclinical data (e.g., microdialysis studies) to assess adenosine dynamics. For example, meta-analyses of sleep deprivation studies revealed adenosine accumulates in the basal forebrain but not the hippocampus, highlighting region-specific effects. Use random-effects models to address heterogeneity and GRADE criteria to evaluate evidence quality .

Q. What computational approaches are effective for predicting adenosine receptor ligand selectivity?

- Methodological Answer: Combine classical 2D-QSAR with hologram QSAR (HQSAR) to model adenosine derivatives. Validate models using cross-receptor affinity assays (e.g., A3 vs. A2A receptors) and homology modeling based on GPCR templates (e.g., bovine rhodopsin). For instance, GRIND2 descriptors successfully predicted A3 selectivity in pyrimidine derivatives .

Q. How can adenosine pathway biomarkers guide patient stratification in cancer immunotherapy trials?

- Methodological Answer: Develop gene expression signatures (e.g., TGFβ superfamily mutations) to quantify adenosine signaling in tumors. Validate via RNA-seq in TCGA cohorts and correlate with survival (HR = 0.6 for OS, ). Use A2AR knockout models or small-molecule inhibitors (e.g., AB928) to confirm biomarker specificity in PD-1 resistance contexts .

Q. What in vitro/in vivo models best recapitulate adenosine metabolism during systemic inflammation?

- Methodological Answer: Use human endotoxemia models (2 ng/kg LPS) to study adenosine deaminase (ADA) and kinase downregulation. Measure mRNA expression shifts (e.g., ↑A2A/A2B, ↓A1/A3) via qPCR and validate with ADA activity assays. In vitro, LPS dose-response curves (0–100 ng/ml) confirm enzyme inhibition () .

Methodological Resources

- Data Analysis: For factorial designs, use R packages like

lme4for mixed-effects modeling . - Biosensors: Implement catalytic molecular beacons (CAMBs) with Mg²⁺-dependent DNAzymes for adenosine detection (LOD = 500 nM) .

- Meta-Regression Tools: OpenMeta[Analyst] or RevMan for preclinical data synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.